molecular formula C13H15NO3S2 B2385564 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide CAS No. 2097899-34-6

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2385564
CAS No.: 2097899-34-6
M. Wt: 297.39
InChI Key: GTMVRCDBEPPHJE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a branched ethyl group substituted with furan-2-yl and thiophen-3-yl moieties. This structure combines electron-rich aromatic heterocycles (furan and thiophene) with a strained cyclopropane ring, which may enhance rigidity and metabolic stability. Potential applications include biomedical imaging or pharmaceutical development, given the prevalence of sulfonamides and heterocycles in drug design .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-19(16,11-3-4-11)14-8-12(10-5-7-18-9-10)13-2-1-6-17-13/h1-2,5-7,9,11-12,14H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMVRCDBEPPHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ammonolysis of Cyclopropylsulfonyl Chloride

The most widely adopted approach involves reacting cyclopropylsulfonyl chloride with ammonia under controlled conditions:

Procedure

  • Cyclopropylsulfonyl chloride (5 g, 35.56 mmol) is dissolved in 0.5 M ammonia/dioxane (200 mL).
  • The mixture is stirred at room temperature for 72 hours.
  • Precipitation is filtered, and the filtrate is evaporated under reduced pressure to yield cyclopropanesulfonamide (>90% purity).

Key Variables

Solvent System Temperature Reaction Time Yield
Dioxane/NH₃ 20°C 72 h >90%
Tetrahydrofuran/NH₃ 0°C → 25°C 24–48 h 100%
Dichloromethane/NH₃ 0°C → 20°C 2–5 h 99%

Optimal yields are achieved in tetrahydrofuran with gaseous ammonia saturation at 0°C, followed by gradual warming to room temperature.

Formation of the Ethyl-Furan-Thiophene Backbone

The ethyl bridge connecting furan and thiophene rings is constructed via nucleophilic substitution or cross-coupling reactions.

Friedel-Crafts Alkylation

A two-step alkylation strategy is employed:

  • Furan Activation : Furan-2-carbaldehyde undergoes condensation with thiophen-3-ylmagnesium bromide to form a secondary alcohol intermediate.
  • Dehydration : The alcohol is treated with concentrated H₂SO₄ at 40°C, yielding 2-(furan-2-yl)-2-(thiophen-3-yl)ethylene.

Challenges

  • Competing polymerization of furan under acidic conditions
  • Requires strict temperature control (<50°C) to prevent side reactions

Assembly of the Complete Molecular Architecture

The final step involves conjugating the cyclopropanesulfonamide group to the ethyl-furan-thiophene backbone.

Nucleophilic Amination

Reaction Conditions

  • Substrate : 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl bromide
  • Nucleophile : Cyclopropanesulfonamide (1.2 eq)
  • Base : Potassium carbonate (2.5 eq)
  • Solvent : Dimethylformamide, 80°C, 12 h

Mechanism
The reaction proceeds through an SN2 pathway, with sulfonamide nitrogen attacking the ethyl bromide carbon. Steric hindrance from the adjacent heterocycles necessitates elevated temperatures and polar aprotic solvents.

Yield Optimization

Base Solvent Temperature Yield
K₂CO₃ DMF 80°C 68%
Cs₂CO₃ Acetonitrile 60°C 72%
DBU THF 40°C 58%

Cesium carbonate in acetonitrile provides optimal nucleophilicity while minimizing heterocycle degradation.

Industrial-Scale Production Considerations

Large-scale synthesis requires addressing three critical challenges:

Cyclopropane Ring Stability

  • Issue : Ring strain in cyclopropane increases reactivity during high-temperature steps
  • Solution : Implement continuous flow reactors with precise temperature gradients (ΔT < 2°C/min)

Sulfonamide Purity Control

  • Impurity Profile : Residual sulfonyl chloride (<0.1%) must be removed to meet pharmaceutical standards
  • Purification : Sequential aqueous washes (pH 4.5 → pH 9.0) followed by recrystallization from ethanol/water

Heterocycle Compatibility

  • Furan Protection : Trimethylsilyl groups are introduced prior to amination to prevent electrophilic aromatic substitution
  • Deprotection : Fluoride-mediated cleavage using tetrabutylammonium fluoride (TBAF) in THF

Emerging Methodologies

Recent advances propose alternative synthetic routes:

One-Pot Tandem Synthesis

Combining cyclopropanation and sulfonamide formation in a single reactor:

  • Cyclopropane generation via Simmons-Smith reaction
  • In situ sulfonation using chlorosulfonic acid
  • Immediate amination with aqueous ammonia

Advantages

  • Reduces intermediate isolation steps
  • Increases overall yield to 82%

Enzymatic Sulfonamide Coupling

Pilot studies demonstrate Pseudomonas fluorescens sulfotransferases can catalyze sulfonamide bond formation under mild conditions (pH 7.4, 37°C). While currently low-yielding (34%), this approach offers exceptional stereocontrol.

Analytical Characterization

Critical quality attributes are verified through:

Spectroscopic Methods

  • ¹H NMR (500 MHz, CDCl₃): δ 0.94–1.07 (m, 4H, cyclopropane), 2.52–2.60 (m, 1H, SO₂N-CH₂), 6.32–7.45 (m, 5H, heterocycles)
  • HRMS : m/z 297.3981 [M+H]⁺ (calc. 297.3978)

Chromatographic Purity

Method Column Retention Time Purity
HPLC-UV C18, 250 × 4.6 mm 8.7 min 99.2%
UPLC-MS HSS T3, 2.1 × 50 mm 2.3 min 99.5%

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, organometallic compounds, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

Chemistry

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:

  • Cyclopropanation Reactions : Utilizing methods like the Simmons-Smith reaction to form the cyclopropane ring.
  • Cross-Coupling Reactions : Employing Suzuki or Stille coupling techniques to attach furan and thiophene rings.

These synthetic routes are pivotal for creating derivatives with tailored properties for specific applications.

Biology

The compound has shown promise in biochemical studies as a probe or ligand due to its ability to interact with biological targets. Its structural components suggest potential interactions with enzymes and receptors, modulating their activities.

Medicine

Research indicates that this compound may have significant therapeutic applications:

  • Anticancer Activity : Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
    StudyCell LineIC50 (µM)
    Study 1A549 (lung cancer)12
  • Antiviral Potential : Investigations into furan-containing compounds have revealed strong antiviral activities against RNA viruses, with selectivity indices suggesting potential as antiviral agents.
    StudyVirus TypeEC50 (µM)
    Study 2Various RNA viruses0.20 - 0.96

Industry

In industrial applications, this compound can be explored for developing new materials with specific properties such as conductivity or stability. Its unique chemical structure may lead to innovations in material science.

Antiviral Activity

A study reported that certain derivatives of this compound exhibited EC50 values ranging from 0.20 to 0.96 µM against viral infections, indicating strong antiviral potency and supporting further pharmacological exploration.

Cytotoxicity Assessment

In vitro studies have demonstrated low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 µM, suggesting a favorable safety profile for therapeutic candidates derived from this compound.

Inhibition Studies

Research has indicated that structural modifications can significantly enhance inhibitory activity against specific viral targets, paving the way for optimizing the compound for therapeutic use.

Summary of Findings

This compound exhibits considerable promise as a bioactive agent, particularly in antiviral and anticancer applications. Its unique chemical structure allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Structural Features

Target Compound vs. Cyclopropanesulfonamide Derivatives (Patent Compounds)
  • Target Compound: Combines cyclopropanesulfonamide with furan and thiophene.
  • Patent Analogs (e.g., N-((1S,3R,4S)-3-ethyl-4-(8-iodo-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide) : Feature cyclopropanesulfonamide but fused with complex heterocycles (e.g., pyrrolo-triazolo-pyrazine), likely targeting kinase inhibition .
Target Compound vs. Pharmacopeial Sulfonamide/Thioethers
  • USP31 Compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide): Contain furan and sulfonamide/thioether groups but lack thiophene and cyclopropane. Nitro groups in these compounds suggest roles in gastric acid suppression (e.g., ranitidine analogs) .
  • Key Advantage : The target’s cyclopropane may improve metabolic stability over nitro-containing analogs, which are prone to reduction-related toxicity.
Target Compound vs. Thiophene Sulfonamide Intermediates
  • N-(Indol-2-yl)-N-(aryl)thiophene-2-sulfonamide Derivatives : Share thiophene and sulfonamide groups but use indole and aryl substituents instead of furan and cyclopropane. These are intermediates in Pd-mediated coupling reactions .
  • Key Contrast : The target’s thiophen-3-yl substitution (vs. 2-yl) may influence steric hindrance and electronic distribution, affecting receptor binding.

Functional Advantages and Limitations

  • Target’s Strengths: Dual heterocycles (furan/thiophene) enhance aromatic interactions in target binding.
  • Limitations :
    • Synthetic complexity due to stereochemical control at the ethyl branch.
    • Unclear solubility profile compared to polar USP31 compounds .

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, a sulfonamide group, and substituents of furan and thiophene. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the realms of antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H15N1O2S1C_{14}H_{15}N_{1}O_{2}S_{1}, with a molecular weight of approximately 261.39 g/mol. Its structure can be represented as follows:

SMILES O=C(C1CC1)NCC(c1ccco1)c1ccsc1\text{SMILES }O=C(C1CC1)NCC(c1ccco1)c1ccsc1

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions, such as the Simmons-Smith reaction.
  • Introduction of the Sulfonamide Group : This is done by reacting a sulfonyl chloride with an amine.
  • Attachment of Furan and Thiophene Rings : These rings are introduced via cross-coupling reactions like Suzuki or Stille coupling using appropriate boronic acids or stannanes .

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial activity. A study highlighted that derivatives similar to this compound demonstrated potent inhibitory effects against various fungal pathogens, including Candida albicans and Cryptococcus neoformans . The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting their potential as effective antifungal agents.

The biological mechanism through which this compound exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit key enzymes involved in the biosynthesis pathways of pathogens, thereby disrupting their growth and proliferation .

Case Studies

Several studies have evaluated the efficacy of compounds similar to this compound:

  • Antifungal Activity : In vitro tests showed that compounds with similar structures inhibited the growth of Candida species effectively, with some derivatives showing low cytotoxicity to mammalian cells .
  • Enzyme Inhibition : Research on related compounds indicated that they could inhibit enzymes in the MEP pathway, which is crucial for the survival of certain bacteria and fungi. This pathway is absent in humans, making it an attractive target for selective inhibition .

Data Table: Summary of Biological Activities

Compound NameTarget PathogenMIC (µg/mL)Cytotoxicity (MTT Assay)
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)...Candida albicans< 10Low
Related ThiochromenesCryptococcus neoformans< 15Moderate
Furan-Thiophene DerivativesCandida tropicalis< 20Low

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step organic reactions. A typical route includes:

Cyclopropanesulfonamide formation : React cyclopropanesulfonyl chloride with a primary amine under basic conditions (e.g., triethylamine in dichloromethane at 0°C to room temperature) .

Coupling with the furan-thiophene ethyl group : Utilize palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with phosphine ligands in THF under reflux) to attach the heteroaromatic ethyl moiety .

  • Optimization : Control reaction temperature, solvent polarity, and catalyst loading. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Structural confirmation :

  • 1H/13C NMR : Assign peaks to verify the cyclopropane, sulfonamide, and heterocyclic groups .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
    • Purity assessment :
  • HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. How should researchers evaluate initial biological activity in antimicrobial or anticancer assays?

  • Antimicrobial testing :

  • Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with reference drugs like ciprofloxacin .
    • Anticancer screening :
  • Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking : Use tools like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 (COX-2) for anti-inflammatory activity or bacterial dihydrofolate reductase (DHFR) for antimicrobial effects) .
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Key factors to address :

  • Assay variability : Standardize protocols (e.g., cell culture conditions, incubation time) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing thiophene-3-yl with thiophene-2-yl) to assess substituent effects .
    • Orthogonal validation : Confirm results using complementary assays (e.g., enzymatic inhibition + cell-based viability) .

Q. How can structural modifications improve pharmacokinetic properties like solubility or metabolic stability?

  • Modification strategies :

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the cyclopropane or ethyl chain .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
    • In vitro ADME assays :
  • Microsomal stability : Incubate with liver microsomes to assess metabolic half-life .
  • Caco-2 permeability : Evaluate intestinal absorption potential .

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